(S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaph osphole
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Overview
Description
The compound contains a tert-butyl group, a dimethoxyphenyl group, and a benzo[d][1,3]oxaphosphole ring. The tert-butyl group is a simple hydrocarbon moiety that is often used in chemical transformations . The dimethoxyphenyl group contains two methoxy groups (-OCH3) attached to a phenyl ring, which can participate in various chemical reactions. The benzo[d][1,3]oxaphosphole ring is a heterocyclic compound that contains a phosphorus atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the tert-butyl group could cause steric hindrance, affecting the overall shape of the molecule .Chemical Reactions Analysis
The tert-butyl group in the molecule can show a unique reactivity pattern due to its crowded nature . The dimethoxyphenyl group and the benzo[d][1,3]oxaphosphole ring can also participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butyl group could affect its solubility in different solvents .Scientific Research Applications
Synthesis Applications
The compound has been used in the synthesis of various derivatives. For example, it has been utilized in the synthesis of 4- or 6-(3-benzyl-2,3-dihydrobenzo[d]thiazol-2-yl)phenol derivatives, indicating its versatility in organic synthesis (Nassiri, 2017). Additionally, it has been involved in the synthesis of new 2,5-Di-substituted 1,3,4-Oxadiazoles, showcasing its role in creating compounds with potential antioxidant activity (Shakir et al., 2014).
Chemical Properties and Reactions
The compound’s chemical properties have been explored in various reactions. It has been used in manganese(III)-mediated intermolecular cyclization reactions of alkenes and active methylene compounds (Ouyang, Nishino, & Kurosawa, 1997), demonstrating its reactivity and potential in organic transformations. Also, the compound has been a part of studies involving photochemical transformations, as seen in the work of Kravchenko et al. (2018).
Applications in Material Science
In material science, the compound has shown utility in the synthesis of novel materials. For instance, it has been used in the development of highly lipophilic benzoxazole-2ylphosphonates with antineoplastic properties, highlighting its potential in medicinal chemistry and materials research (Barghash, Ganoub, & Abdou, 2014).
Other Relevant Research
Further research includes the preparation of copper ion complexes with this compound, as explored by Itoh et al. (2005). This illustrates the compound's role in forming metal complexes, which can have various applications in catalysis and material science.
Mechanism of Action
Properties
IUPAC Name |
(3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27O3P/c1-20(2,3)25-19-14(10-8-13-17(19)24-21(25,4)5)18-15(22-6)11-9-12-16(18)23-7/h8-13H,1-7H3/t25-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPKISOMMZBCPQ-RUZDIDTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C(C=CC=C3OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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